molecular formula C14H21NO B3081008 (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol CAS No. 109433-73-0

(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol

Cat. No.: B3081008
CAS No.: 109433-73-0
M. Wt: 219.32 g/mol
InChI Key: JBKPJCRFOPWOGF-ZIAGYGMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a benzyl(methyl)amino substituent at the 2-position of the cyclohexanol ring. Its stereochemistry is critical for biological activity and synthetic applications. This compound belongs to a broader class of aminocyclohexanol derivatives, which are explored for their pharmacological properties (e.g., opioid receptor modulation) and utility in asymmetric catalysis . The benzyl(methyl)amino group introduces steric bulk and lipophilicity, distinguishing it from simpler analogs like (1R,2R)-2-(benzylamino)cyclohexan-1-ol (CAS 40571-86-6) .

Properties

IUPAC Name

(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-15(11-12-7-3-2-4-8-12)13-9-5-6-10-14(13)16/h2-4,7-8,13-14,16H,5-6,9-11H2,1H3/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKPJCRFOPWOGF-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@@H]2CCCC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the benzyl(methyl)amino group and the hydroxyl group.

    Reductive Amination: Cyclohexanone is reacted with benzylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride to form the intermediate (1R,2R)-2-[benzyl(methyl)amino]cyclohexanone.

    Reduction: The intermediate is then reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form different derivatives using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Electrophiles like alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of substituted amino derivatives

Scientific Research Applications

(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of chiral compounds with biological systems.

    Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to interact selectively with these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications
(1R,2R)-2-[Benzyl(methyl)amino]cyclohexan-1-ol Benzyl(methyl)amino C₁₄H₂₁NO 219.33 g/mol High lipophilicity; potential CNS activity due to benzyl group
(1R,2R)-2-(Benzylamino)cyclohexan-1-ol Benzylamino C₁₂H₁₇NO 191.27 g/mol Lower steric hindrance; used in asymmetric synthesis
Tramadol [(1R,2R)-2-(Dimethylaminomethyl)-1-(3-methoxyphenyl)cyclohexanol] Dimethylaminomethyl, 3-methoxyphenyl C₁₆H₂₅NO₂ 263.37 g/mol μ-opioid receptor agonist; analgesic activity
(1R,2R)-2-((4-Methoxybenzyl)amino)cyclohexan-1-ol 4-Methoxybenzylamino C₁₄H₂₁NO₂ 235.33 g/mol Enhanced aqueous solubility due to methoxy group; explored in drug delivery
(1R,2R)-2-(Cyclopropylamino)cyclohexan-1-ol Cyclopropylamino C₉H₁₇NO 155.24 g/mol Synthesized via eco-friendly catalysis (soybean polysaccharide); lower environmental impact

Physicochemical Properties

  • Optical Activity: Enantiomeric purity is critical; methods like chiral HPLC or polarimetry (e.g., [α]D = -0.79 for a bromoquinoline analog ) ensure stereochemical integrity.

Biological Activity

(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities supported by empirical research findings.

Overview of the Compound

  • IUPAC Name : this compound
  • CAS Number : 109433-73-0
  • Molecular Formula : C₁₄H₂₁NO
  • Molecular Weight : 219.32 g/mol

This compound features a cyclohexane ring substituted with a benzyl(methyl)amino group and a hydroxyl group, which contributes to its unique biological properties.

Synthesis

The synthesis of this compound typically involves:

  • Reductive Amination :
    • Cyclohexanone is reacted with benzylamine and formaldehyde in the presence of sodium cyanoborohydride to form an intermediate.
  • Reduction :
    • The intermediate is reduced using lithium aluminum hydride (LiAlH₄) to yield the final product.

This synthetic route allows for the production of the compound with high purity and yield, making it suitable for further biological studies .

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its chiral nature enables selective binding, which can influence various biological pathways. While specific targets are still under investigation, preliminary studies suggest potential interactions with neurotransmitter systems relevant to neurological disorders .

Anticonvulsant Activity

Research has indicated that derivatives of this compound exhibit significant anticonvulsant properties. For example, a related study found that certain esters derived from this compound demonstrated potent activity in seizure models, outperforming traditional anticonvulsants like phenobarbital .

CompoundED50 (mmol/kg)Comparison
This compound0.005610-fold more potent than phenobarbital
Phenobarbital0.056Reference drug
Ethosuximide0.92Reference drug

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens. For instance, certain derivatives demonstrated activity against Staphylococcus aureus and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 16–32 µg/mL .

Antioxidant Properties

The presence of a hydroxyl group in the structure contributes to its antioxidant capabilities. Compounds with similar functional groups have been reported to exhibit membrane-protective effects and reduce oxidative stress in cellular models .

Case Study 1: Anticonvulsant Efficacy

In an experimental study evaluating the anticonvulsant efficacy of various derivatives, this compound showed promising results in reducing seizure frequency without significant neurotoxicity .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial activity of several related compounds against clinical isolates of bacteria. The results indicated that modifications to the benzyl group significantly influenced antibacterial potency .

Q & A

Q. What are the optimal reaction conditions for synthesizing (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol with high enantiomeric purity?

The synthesis of this compound typically involves reductive amination of a cyclohexanone precursor with benzyl(methyl)amine. Key factors include:

  • Reducing agents : Sodium cyanoborohydride (NaBH3CN) is preferred over NaBH4 for selective imine reduction, minimizing side reactions .
  • Solvent systems : Polar aprotic solvents (e.g., methanol or ethanol) enhance reaction rates and stereochemical control .
  • Temperature : Room temperature (20–25°C) balances yield and enantioselectivity, as higher temperatures may racemize chiral centers .
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Chiral HPLC (e.g., Chiralpak® IA column) confirms enantiomeric excess (ee) ≥98% .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • X-ray crystallography : Resolves absolute configuration by analyzing heavy atom positions (e.g., cyclohexane chair conformation and benzyl group orientation) .
  • NMR spectroscopy : 1^1H-NMR coupling constants (J1,2J_{1,2}) between C1 and C2 protons indicate trans-diaxial or equatorial arrangements. For (1R,2R) diastereomers, J1,2J_{1,2} typically ranges from 8–12 Hz .
  • Optical rotation : Compare experimental [α]D_D values with literature data (e.g., +15° to +25° in chloroform) .

Advanced Research Questions

Q. How does the (1R,2R) stereochemistry influence interactions with biological targets like enzymes or receptors?

The stereochemistry dictates spatial alignment of the benzyl(methyl)amino group, enabling hydrogen bonding or hydrophobic interactions with target pockets. For example:

  • Enzyme inhibition : The (1R,2R) configuration positions the amino group to coordinate with catalytic residues (e.g., in monoamine oxidases), as shown in molecular docking studies .
  • Receptor binding : Conformational rigidity from the cyclohexanol ring enhances selectivity for G-protein-coupled receptors (GPCRs), reducing off-target effects .
    In vitro assays (e.g., radioligand displacement) quantify binding affinity (Ki_i), while MD simulations predict stability of ligand-receptor complexes .

Q. What strategies mitigate discrepancies in pharmacological data across different experimental models?

Contradictions often arise from assay conditions or model specificity. Mitigation approaches include:

  • Standardized protocols : Use identical buffer pH (7.4), temperature (37°C), and ion concentrations (e.g., 150 mM NaCl) in in vitro assays .
  • Orthogonal validation : Confirm IC50_{50} values via fluorescence polarization (FP) and surface plasmon resonance (SPR) to rule out artifact-based false positives .
  • Species-specific modeling : Compare human vs. rodent enzyme kinetics (e.g., CYP450 metabolism) to contextualize in vivo toxicity data .

Q. What computational methods predict the metabolic stability of this compound derivatives?

  • QSAR models : Train on datasets of similar β-amino alcohols to predict cytochrome P450 oxidation sites (e.g., MetaSite® software) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for N-methyl and benzyl groups to identify labile sites prone to hydrolysis .
  • ADMET predictors : Tools like SwissADME estimate hepatotoxicity risks based on logP (optimal range: 2–3) and topological polar surface area (TPSA <80 Ų) .

Methodological Insights

Q. How can derivatization enhance the compound’s solubility for in vivo studies?

  • Salt formation : React with hydrochloric acid to generate a water-soluble hydrochloride salt (confirmed via 13^{13}C-NMR and elemental analysis) .
  • PEGylation : Attach polyethylene glycol (PEG) chains to the hydroxyl group via Mitsunobu reaction, increasing hydrophilicity while retaining activity (tested in PBS solubility assays) .

Q. What analytical techniques resolve overlapping chromatographic peaks during purity assessment?

  • 2D-LC/MS : Couple hydrophilic interaction chromatography (HILIC) with reverse-phase LC to separate polar and non-polar impurities .
  • Ion mobility spectrometry (IMS) : Differentiates isomers based on collision cross-section (CCS) values, validated against synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol
Reactant of Route 2
Reactant of Route 2
(1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.